REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:8])=[CH:4][CH:5]=[CH:6][CH:7]=1.[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11]>O>[CH3:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][CH2:11][CH2:10][C:9]([OH:13])=[O:12]
|
Name
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|
Quantity
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64.3 g
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Type
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reactant
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Smiles
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NC=1C(=CC=CC1)C
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Name
|
|
Quantity
|
11.6 g
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Type
|
reactant
|
Smiles
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C(C=C)(=O)O
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Name
|
|
Quantity
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36.6 mL
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Type
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solvent
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Smiles
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O
|
Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
product
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Smiles
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CC1=C(NCCC(=O)O)C=CC=C1
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Name
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|
Type
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product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.85 g |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |